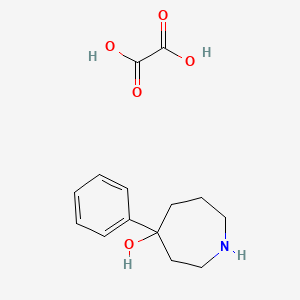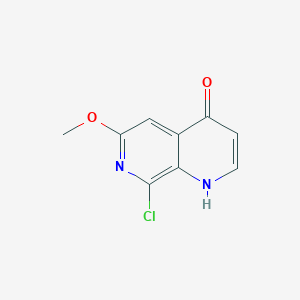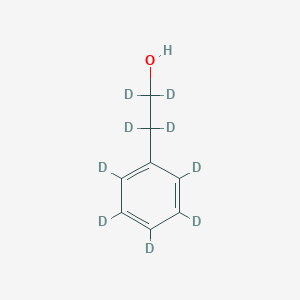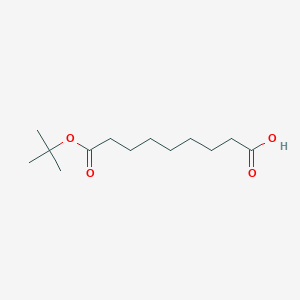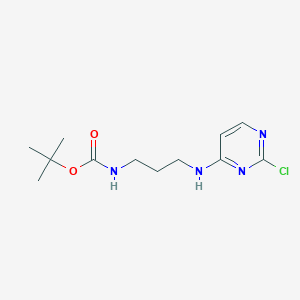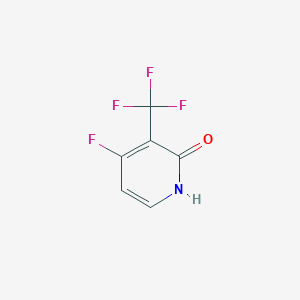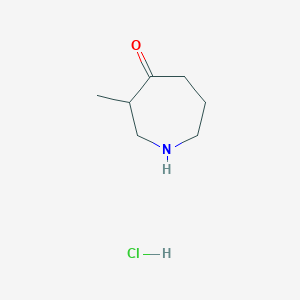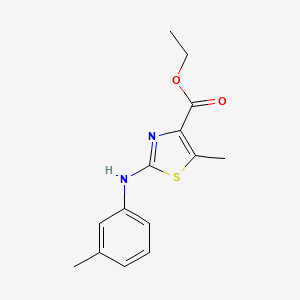![molecular formula C12H19ClN2O2S B1459643 2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1803609-50-8](/img/structure/B1459643.png)
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Vue d'ensemble
Description
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride, also known as Metformin hydrochloride, is a widely used oral antidiabetic drug. It is a white crystalline powder that is soluble in water and has a molecular weight of 165.63 g/mol. Metformin hydrochloride belongs to the biguanide class of drugs and is used to treat type 2 diabetes mellitus.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
Thiazolidinediones have been studied for their role as ERK1/2 inhibitors, showing promise in cancer research. Shifts in substitution patterns on the phenyl ring of thiazolidinedione derivatives have been shown to significantly improve their functional activities, such as inhibiting cell proliferation and inducing apoptosis, suggesting potential for developing ERK1/2 substrate-specific inhibitors (Li et al., 2009).
Antimicrobial Applications
Compounds containing the thiazolidine-2,4-dione scaffold have been explored for their antimicrobial activities. Synthesis and biological screening of heteroaryl thiazolidine-2,4-diones have identified compounds with activity against various bacteria and fungi, indicating their potential in addressing antimicrobial resistance (Ibrahim et al., 2011).
Anticancer Activity
Thiazolidinedione analogues have been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, crucial in cancer cell proliferation and survival. Such compounds inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in leukemia cells, underscoring their potential as leads for anticancer therapy (Li et al., 2010).
Sphingosine Kinase-2 Inhibition
Selective inhibition of sphingosine kinase-2 (SphK2) by thiazolidine-2,4-dione derivatives, such as K145, has shown effectiveness in suppressing cancer cell growth both in vitro and in vivo. These inhibitors work by modulating sphingolipid metabolism, a critical pathway in cancer cell survival and proliferation, offering a novel approach to cancer therapy (Liu et al., 2013).
Propriétés
IUPAC Name |
1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10(13-2)11-6-3-4-7-12(11)14-8-5-9-17(14,15)16;/h3-4,6-7,10,13H,5,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYYVLNIAKKCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCCS2(=O)=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine dihydrochloride](/img/structure/B1459565.png)
